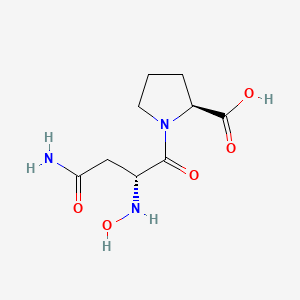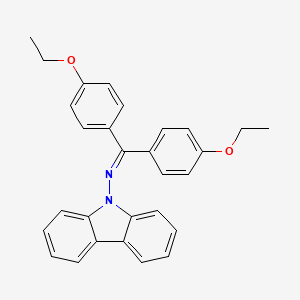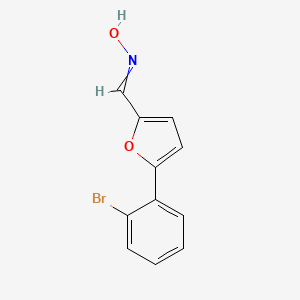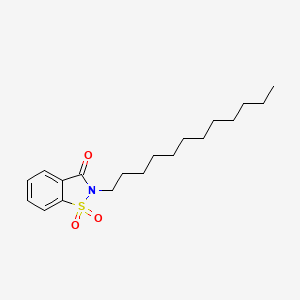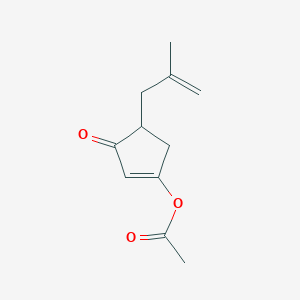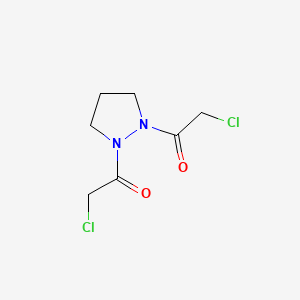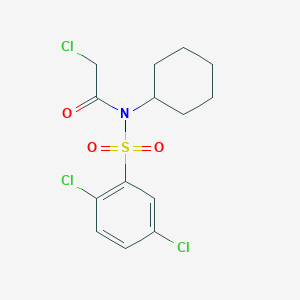
2,2,6-Trimethyl-5-oxoheptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethyl-5-oxoheptanal is an organic compound with the molecular formula C10H18O2. It is a branched aldehyde with a ketone functional group, making it an interesting molecule for various chemical reactions and applications. This compound is known for its unique structure, which includes three methyl groups and a ketone group on a heptanal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-5-oxoheptanal can be achieved through several methods. One common approach involves the aldol condensation of 2,2,6-trimethyl-4-heptanone with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-5-oxoheptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 2,2,6-Trimethyl-5-oxoheptanoic acid
Reduction: 2,2,6-Trimethyl-5-hydroxyheptanal
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2,2,6-Trimethyl-5-oxoheptanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-5-oxoheptanal involves its interaction with various molecular targets and pathways The aldehyde and ketone functional groups allow it to participate in nucleophilic addition and condensation reactions, which can lead to the formation of new chemical bonds and structures
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4-heptanone: A ketone with a similar structure but lacking the aldehyde group.
2,2,6-Trimethyl-5-hydroxyheptanal: A reduced form of 2,2,6-Trimethyl-5-oxoheptanal with a hydroxyl group instead of a ketone.
2,2,6-Trimethyl-5-oxoheptanoic acid: An oxidized form with a carboxylic acid group instead of an aldehyde.
Uniqueness
This compound is unique due to the presence of both aldehyde and ketone functional groups on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89546-36-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,2,6-trimethyl-5-oxoheptanal |
InChI |
InChI=1S/C10H18O2/c1-8(2)9(12)5-6-10(3,4)7-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
XTHGEDBBZYYXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
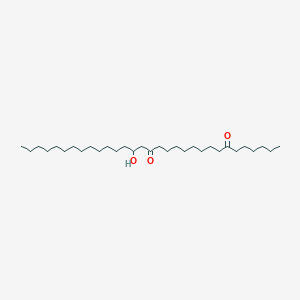
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
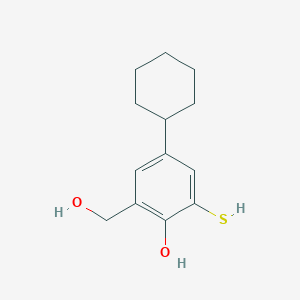
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
